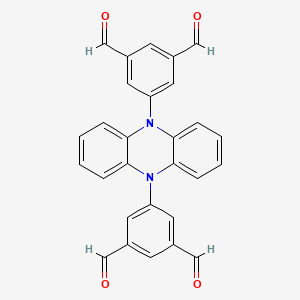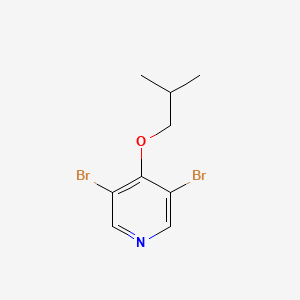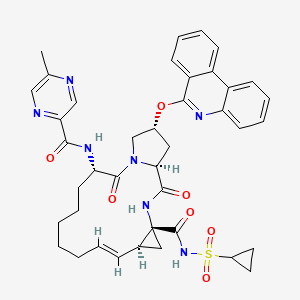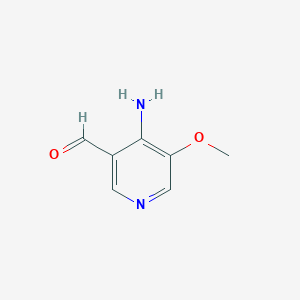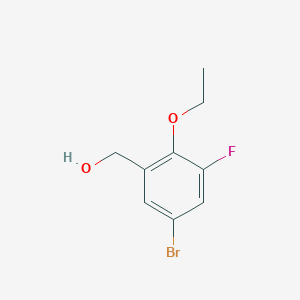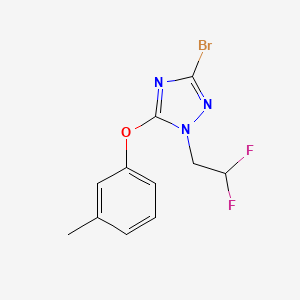
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Bromination: Introduction of the bromine atom can be done using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Difluoroethyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoroethylating agents.
Attachment of the m-Tolyloxy Group: This can be achieved through etherification reactions using m-tolyl alcohol and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromine or tolyloxy groups.
Reduction: Reduction reactions could target the triazole ring or the bromine atom.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
科学的研究の応用
3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly as antifungal or anticancer agents.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound, known for its antifungal properties.
3-Bromo-1-(2,2-difluoroethyl)-1H-1,2,4-triazole: Similar structure but without the tolyloxy group.
5-(m-Tolyloxy)-1H-1,2,4-triazole: Similar structure but without the bromine and difluoroethyl groups.
Uniqueness
The presence of the bromine, difluoroethyl, and tolyloxy groups in 3-Bromo-1-(2,2-difluoroethyl)-5-(m-tolyloxy)-1H-1,2,4-triazole may confer unique properties such as increased stability, specific biological activity, or enhanced reactivity compared to similar compounds.
特性
分子式 |
C11H10BrF2N3O |
|---|---|
分子量 |
318.12 g/mol |
IUPAC名 |
3-bromo-1-(2,2-difluoroethyl)-5-(3-methylphenoxy)-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrF2N3O/c1-7-3-2-4-8(5-7)18-11-15-10(12)16-17(11)6-9(13)14/h2-5,9H,6H2,1H3 |
InChIキー |
SDKSBPNLEJFRPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC2=NC(=NN2CC(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)

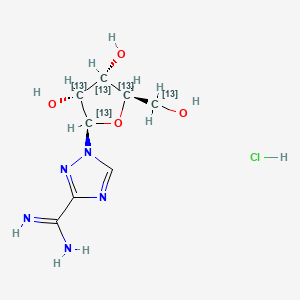
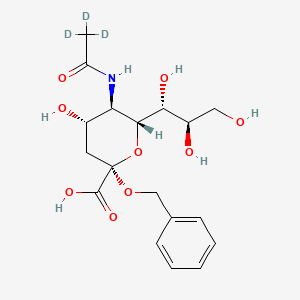
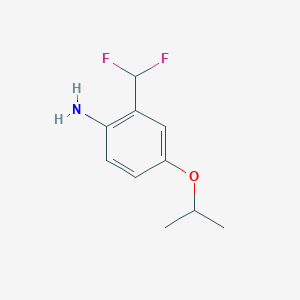

![(3Z,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B14765562.png)

